molecular formula C11H18O6 B1632644 cis-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

cis-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

Cat. No.: B1632644
M. Wt: 246.26 g/mol
InChI Key: MCNKHXZIPATURB-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl (4R,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is an organic compound that belongs to the class of dioxolanes. This compound is characterized by its unique stereochemistry, with specific configurations at the 4th and 5th carbon atoms. It is widely used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate typically involves the reaction of diethyl malonate with acetone in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the dioxolane ring. The reaction conditions usually require a temperature range of 50-70°C and a reaction time of 4-6 hours .

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Diethyl (4R,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (4R,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions, which can be utilized in catalytic processes. The dioxolane ring provides rigidity to the molecule, making it an excellent chiral auxiliary in asymmetric synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (4R,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is unique due to its specific stereochemistry and the presence of the dioxolane ring. This configuration imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and other specialized applications .

Properties

Molecular Formula

C11H18O6

Molecular Weight

246.26 g/mol

IUPAC Name

diethyl (4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

InChI

InChI=1S/C11H18O6/c1-5-14-9(12)7-8(10(13)15-6-2)17-11(3,4)16-7/h7-8H,5-6H2,1-4H3/t7-,8+

InChI Key

MCNKHXZIPATURB-OCAPTIKFSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@H](OC(O1)(C)C)C(=O)OCC

SMILES

CCOC(=O)C1C(OC(O1)(C)C)C(=O)OCC

Canonical SMILES

CCOC(=O)C1C(OC(O1)(C)C)C(=O)OCC

Origin of Product

United States

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